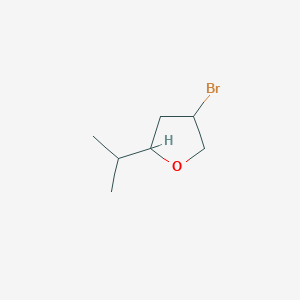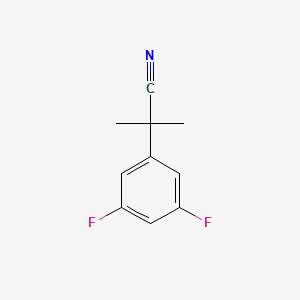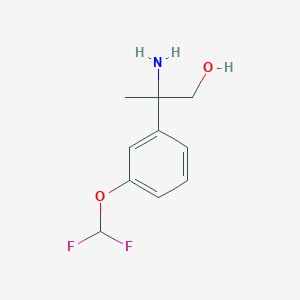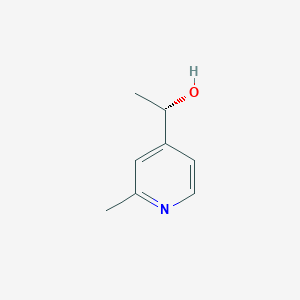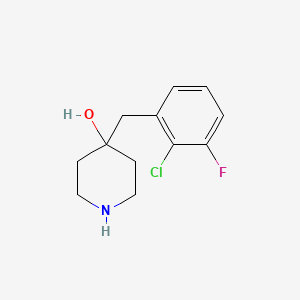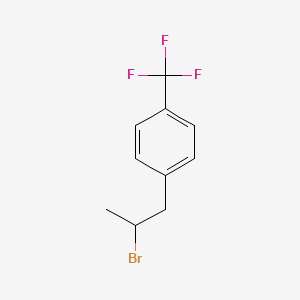
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3 It is characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2-Bromopropyl)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzene with 2-bromopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for new drugs, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(2-Bromopropyl)-2-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group in a different position on the benzene ring.
1-(2-Chloropropyl)-4-(trifluoromethyl)benzene: This compound has a chlorine atom instead of a bromine atom in the propyl group.
1-(2-Bromopropyl)-4-(methyl)benzene: This compound has a methyl group instead of a trifluoromethyl group on the benzene ring.
Propiedades
| 1021927-60-5 | |
Fórmula molecular |
C10H10BrF3 |
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
1-(2-bromopropyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3 |
Clave InChI |
IXFLYFYDLPMHIW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
